molecular formula C9H6N2O B12976868 3-hydroxy-1H-Indole-2-carbonitrile

3-hydroxy-1H-Indole-2-carbonitrile

Cat. No.: B12976868
M. Wt: 158.16 g/mol
InChI Key: KELFXZMVGRLJFC-UHFFFAOYSA-N
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Description

3-Hydroxy-1H-Indole-2-Carbonitrile is a significant compound within the indole family, known for its diverse biological and chemical properties. Indoles are a class of heterocyclic compounds that play a crucial role in various biological processes and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1H-Indole-2-Carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of substituted anilines with cyanoacetic acid derivatives, followed by cyclization and subsequent hydroxylation . The Fischer indole synthesis is another notable method, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of robust catalysts to facilitate the reaction . The choice of solvents, temperature control, and purification techniques are critical factors in optimizing the industrial production process.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1H-Indole-2-Carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

3-hydroxy-1H-indole-2-carbonitrile

InChI

InChI=1S/C9H6N2O/c10-5-8-9(12)6-3-1-2-4-7(6)11-8/h1-4,11-12H

InChI Key

KELFXZMVGRLJFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C#N)O

Origin of Product

United States

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